molecular formula C10H12 B1676602 alpha,3-Dimethylstyrene CAS No. 1124-20-5

alpha,3-Dimethylstyrene

Cat. No. B1676602
CAS RN: 1124-20-5
M. Wt: 132.2 g/mol
InChI Key: XXTQHVKTTBLFRI-UHFFFAOYSA-N
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Description

Alpha,3-Dimethylstyrene is an olefinic compound with the molecular formula C10H12 . It is also known by other names such as m,alpha-Dimethylstyrene, m-Isopropenyltoluene, and 1-methyl-3-(prop-1-en-2-yl)benzene .


Molecular Structure Analysis

The IUPAC name for alpha,3-Dimethylstyrene is 1-methyl-3-prop-1-en-2-ylbenzene . The InChIKey, a unique identifier for the compound, is XXTQHVKTTBLFRI-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC=C1)C(=C)C .


Physical And Chemical Properties Analysis

Alpha,3-Dimethylstyrene has a molecular weight of 132.20 g/mol . It has a density of 0.872g/cm3 and a boiling point of 186.4ºC at 760mmHg . The compound has no hydrogen bond donors or acceptors .

Scientific Research Applications

Antioxidant Activity in Food Chemistry

Alpha,3-dimethylstyrene, a compound formed during the degradation of citral, has been studied in the context of food chemistry. Research conducted by Liang et al. (2004) investigated the antioxidant activity of various plant extracts in inhibiting off-odor formation in food products. The study observed that while these extracts could not inhibit citral degradation, they significantly inhibited the formation of p-methylacetophenone, a compound associated with undesirable odors, with the samples exhibiting higher concentrations of alpha,3-dimethylstyrene. This suggests that alpha,3-dimethylstyrene may play a role in the antioxidant processes in food preservation and flavor stability (Liang, Wang, Simon, & Ho, 2004).

Redox Characteristics in Biochemistry

In a study by Hay et al. (2007), the redox properties of various compounds, including alpha,3-dimethylstyrene, were examined. The research focused on the electrochemical behavior of these compounds when bound to proteins, providing insights into their redox characteristics. This research is relevant in understanding how alpha,3-dimethylstyrene interacts at a molecular level, particularly in the context of biochemical reactions and processes (Hay, Westerlund, & Tommos, 2007).

Supramolecular Chemistry

Alpha,3-dimethylstyrene has also been studied in the field of supramolecular chemistry. Research by Yamauchi et al. (2008) explored the structural changes of stilbene amide-alpha-cyclodextrin complexes upon photoirradiation. These complexes exhibit different forms, including nonthreaded supramolecular assemblies, demonstrating the compound's role in the dynamic behavior of molecular structures in response to external stimuli like light. This research highlights the potential applications of alpha,3-dimethylstyrene in the design of responsive materials and molecules (Yamauchi, Takashima, Hashidzume, Yamaguchi, & Harada, 2008).

Safety And Hazards

Alpha,3-Dimethylstyrene is a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

1-methyl-3-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQHVKTTBLFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150027
Record name m,alpha-Dimethylstyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,3-Dimethylstyrene

CAS RN

1124-20-5
Record name m-Cymenene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-20-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Isopropenyltoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m,alpha-Dimethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m,α-dimethylstyrene
Source European Chemicals Agency (ECHA)
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Record name 2-M-TOLYLPROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Singh, A Kumar, A Jaiswal, S Suman, RP Jaiswal - Solar Energy, 2020 - Elsevier
The short wavelength photons (below 500 nm) of the solar spectrum are under-utilized in multicrystalline silicon (mc-Si) solar modules because of their high surface recombination …
Number of citations: 12 www.sciencedirect.com

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